methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an isobutyl group, and a methyl ester group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-1H-pyrazole-5-carboxylic acid and isobutyl bromide.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-bromo-1H-pyrazole-5-carboxylate.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors for esterification and alkylation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isobutyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-methanol.
Oxidation: Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic reactions due to its unique reactivity.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemicals such as herbicides and fungicides.
Materials Science: Explored for its potential in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
4-Bromo-1-methyl-1H-pyrazole: Lacks the ester group, making it less versatile in certain reactions.
Uniqueness: Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties, making it suitable for specific applications in drug development and materials science .
Properties
IUPAC Name |
methyl 4-bromo-2-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAQXMBJMWDNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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